molecular formula C26H37ClN4O5S2 B12360944 2-[4-[3-(2-chlorophenothiazin-10-yl)propyl]piperazin-1-yl]ethyl 4-aminobutanoate;methanesulfonic acid

2-[4-[3-(2-chlorophenothiazin-10-yl)propyl]piperazin-1-yl]ethyl 4-aminobutanoate;methanesulfonic acid

Cat. No.: B12360944
M. Wt: 585.2 g/mol
InChI Key: LOSZUFJASRVQGR-UHFFFAOYSA-N
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Description

This compound is a derivative of the antipsychotic drug perphenazine (IUPAC: 2-[4-[3-(2-chlorophenothiazin-10-yl)propyl]piperazin-1-yl]ethanol), conjugated with 4-aminobutyric acid (GABA analog) via an ester linkage and paired with methanesulfonic acid as a counterion . The structural modifications aim to enhance solubility, stability, or targeted delivery while retaining the dopamine receptor antagonism characteristic of phenothiazine derivatives. Perphenazine itself is clinically used for schizophrenia and severe nausea, marketed under proprietary names like Trilafon and Etrafon .

Preparation Methods

The introduction of the piperazine moiety is achieved through alkylation of the phenothiazine nitrogen. This step involves reacting the phenothiazine core with 1-(3-chloropropyl)piperazine under alkaline conditions. The reaction proceeds via nucleophilic substitution, where the chlorine atom on the propyl chain is displaced by the nitrogen of the phenothiazine. Optimal conditions for this step include:

  • Solvent : Anhydrous dimethylformamide (DMF) or toluene
  • Temperature : 80–100°C
  • Base : Potassium carbonate or triethylamine
  • Reaction Time : 12–24 hours

The product, 2-chloro-10-[3-(piperazin-1-yl)propyl]phenothiazine, is isolated via filtration and washed with a non-polar solvent to remove unreacted starting materials.

Esterification with 4-Aminobutyric Acid

The piperazine-modified phenothiazine is subsequently esterified with 4-aminobutyric acid (GABA) to introduce the aminobutanoate group. This step requires activation of the carboxylic acid moiety of GABA using a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) or dicyclohexylcarbodiimide (DCC). Key parameters include:

Parameter Condition
Coupling Agent EDCI (1.2 equiv)
Solvent Dichloromethane (DCM)
Temperature 0–5°C (ice bath)
Reaction Time 4–6 hours
Protective Group tert-Butyloxycarbonyl (Boc) for NH₂

The Boc-protected intermediate ensures selective esterification at the ethanol moiety of the piperazine side chain. After completion, the Boc group is removed via acidolysis using trifluoroacetic acid (TFA) in DCM.

Salt Formation with Methanesulfonic Acid

The final step involves salt formation to enhance solubility and stability. Methanesulfonic acid is added to the free base in a 3:1 molar ratio, as the compound forms a trimesylate salt. Critical conditions for this step include:

Parameter Condition
Solvent Acetonitrile
Acid Concentration 1.5 M in acetonitrile
Temperature 25°C (room temperature)
Mixing Time 1–2 hours

The salt precipitates as a crystalline solid, which is filtered and dried under vacuum. X-ray powder diffraction (XRPD) analysis confirms the formation of Form B crystals, characterized by distinct peaks at 2θ = 8.9°, 12.3°, and 17.6°.

Purification and Characterization

Purification is performed at each synthetic stage to ensure intermediate purity:

  • Column Chromatography : Silica gel with gradient elution (hexane:ethyl acetate) for the phenothiazine-piperazine intermediate.
  • Recrystallization : Ethanol/water mixtures for the esterified product.
  • Crystallization : Acetonitrile for the final trimesylate salt.

Analytical techniques validate the compound’s identity and purity:

  • Nuclear Magnetic Resonance (NMR) : ¹H NMR (400 MHz, DMSO-d6) δ 7.25–7.15 (m, aromatic protons), 4.20 (t, –CH₂O–), 3.50–3.30 (m, piperazine protons).
  • High-Performance Liquid Chromatography (HPLC) : Purity ≥99.5% (C18 column, 0.1% TFA in acetonitrile/water).
  • Mass Spectrometry (MS) : [M+H]⁺ = 753.3 g/mol (consistent with the molecular formula C₂₄H₃₄ClN₃O₅S₃).

Industrial-Scale Production

Industrial synthesis scales the laboratory process with modifications for efficiency:

  • Continuous Flow Reactors : For alkylation and esterification steps to reduce reaction times.
  • Process Analytical Technology (PAT) : Real-time monitoring via in-line NMR and Raman spectroscopy.
  • Quality Control : Strict adherence to ICH guidelines for impurity profiling (e.g., residual solvents ≤0.1%).

Typical yields for each stage are:

Stage Yield (%)
Phenothiazine Alkylation 78–85
Esterification 65–72
Salt Formation 90–95

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenothiazine core, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the piperazine ring, converting it to a more saturated form.

    Substitution: The compound can undergo substitution reactions, especially at the chlorophenothiazine moiety, where the chlorine atom can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Saturated piperazine derivatives.

    Substitution: Various substituted phenothiazine derivatives.

Scientific Research Applications

Antitumor Activity

Research has indicated that phenothiazine derivatives exhibit significant antitumor effects. For instance, studies have shown that certain phenothiazines can inhibit the growth of HEp-2 tumor cells, with varying efficacy based on structural modifications. The chlorine substitution on the phenothiazine ring and the length of the aliphatic side chains significantly influence their cytotoxicity against tumor cells. The compound has been found to possess moderate antitumor activity, with specific derivatives demonstrating a TCID50 (Tissue Culture Infective Dose) value indicating effective inhibition of tumor cell proliferation .

Antibacterial Properties

The compound has also been evaluated for its antibacterial activity. In a study assessing various phenothiazine derivatives, it was found that modifications to the phenothiazine structure could enhance antibacterial efficacy against pathogens such as Staphylococcus aureus and Bacillus subtilis. The synthesized derivatives showed promising results in inhibiting the growth of Mycobacterium tuberculosis, suggesting potential applications in treating tuberculosis .

Anti-inflammatory Effects

The anti-inflammatory properties of phenothiazine derivatives have been documented through various assays. The compound exhibited significant inhibition of inflammation in animal models when tested using carrageenan-induced paw edema methods. This suggests its potential utility in managing inflammatory diseases .

Case Study 1: Antitumor Efficacy

A study conducted on a series of phenothiazine derivatives included this compound and assessed its cytotoxicity against liver cancer cells. The results indicated that the compound's structural features contributed to its ability to induce apoptosis in cancer cells, making it a candidate for further development in cancer therapies .

Case Study 2: Antibacterial Activity Against Tuberculosis

In another investigation focusing on anti-tuberculosis activity, researchers synthesized this compound along with other derivatives and tested them against Mycobacterium tuberculosis. The findings revealed that certain modifications led to enhanced inhibition rates compared to standard treatments, highlighting the potential for developing new anti-tuberculosis agents .

Comparative Data Table

Property/ActivityCompoundReference
Antitumor ActivityModerate (TCID50 = 62.5 µg)
Antibacterial ActivityEffective against M. tuberculosis
Anti-inflammatory ActivitySignificant inhibition

Mechanism of Action

The compound exerts its effects primarily through interactions with neurotransmitter receptors in the brain. It acts as an antagonist at dopamine receptors, particularly the D2 receptor, which is involved in the regulation of mood, behavior, and cognition. By blocking these receptors, the compound can modulate neurotransmitter activity and produce therapeutic effects in conditions such as schizophrenia and bipolar disorder.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Analogs and Derivatives:

Phenothiazine derivatives share a tricyclic phenothiazine core but differ in substituents on the nitrogen atom at position 10 and side-chain modifications. Below is a comparative analysis of the target compound and related analogs:

Compound Name Substituents Molecular Weight (g/mol) Key Pharmacological Features
Target Compound (Perphenazine 4-aminobutyrate; methanesulfonic acid) 2-Cl, 4-aminobutyrate ester, methanesulfonate counterion ~573.21* Potential prodrug (ester hydrolysis releases perphenazine); improved solubility via sulfonate.
Perphenazine (Trilafon) 2-Cl, ethanol side chain 373.98 Dopamine D2 antagonist; used for schizophrenia, severe nausea.
Trifluoromethyl Analog () 2-CF₃, acetate/hexanoate esters, dihydrochloride salt 551.14–590.32 Enhanced lipophilicity (CF₃ group); potential metabolic stability.
Chlorpiprozine () 2-Cl, ethylpiperazine side chain ~370 (estimated) Antipsychotic activity; structural similarity to perphenazine.

*Calculated based on perphenazine (373.98) + 4-aminobutyrate (103.12) + methanesulfonic acid (96.11).

Functional Differences:

Bioavailability and Solubility: The methanesulfonic acid counterion in the target compound likely enhances aqueous solubility compared to perphenazine’s free base or hydrochloride salt forms .

Prodrug Potential: The 4-aminobutyrate ester linkage in the target compound may act as a prodrug, releasing perphenazine via esterase-mediated hydrolysis in vivo . This contrasts with perphenazine’s direct activity.

Receptor Affinity: Substitution at position 2 (Cl vs. Chlorine’s electronegativity may enhance D2 receptor affinity compared to CF₃ .

Methodological Considerations in Compound Comparison

Structural Similarity Metrics:

  • Fingerprint vs. Graph-Based Methods: Bit-vector fingerprints (e.g., MACCS keys) are computationally efficient but may overlook 3D conformational or stereochemical nuances . Graph-based comparisons (e.g., maximum common substructure analysis) better capture topological similarities but face NP-hard computational challenges for large molecules like phenothiazines .

Caveats in Bioactivity Predictions:

  • For example, trifluoromethyl analogs () may share perphenazine’s antipsychotic activity but differ in metabolic pathways due to CF₃’s resistance to oxidation .
  • Molecular similarity indices may fail to predict bioisosteric effects or allosteric modulation, as noted in .

Research Findings and Clinical Implications

  • Target Compound: No direct bioactivity data are provided, but its structural similarity to perphenazine suggests retained D2 antagonism.
  • Trifluoromethyl Analogs : While lacking clinical data, their increased stability may prolong half-life but require toxicity assessments due to persistent organic pollutant risks .
  • Perphenazine : Well-established efficacy in schizophrenia, with a side-effect profile including akathisia and tardive dyskinesia .

Biological Activity

The compound 2-[4-[3-(2-chlorophenothiazin-10-yl)propyl]piperazin-1-yl]ethyl 4-aminobutanoate; methanesulfonic acid is a derivative of phenothiazine, a class of compounds known for their diverse biological activities, particularly in pharmacology. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic implications, supported by case studies and research findings.

Synthesis and Structure

The synthesis of phenothiazine derivatives often involves the modification of the core phenothiazine structure to enhance biological activity. The compound features a 2-chlorophenothiazine moiety linked to a piperazine ring through a propyl chain, which is known to influence its pharmacological properties.

Chemical Structure

The molecular formula for the compound is C20H26ClN3O2SC_{20}H_{26}ClN_3O_2S, with the following structural characteristics:

  • Molecular Weight : 405.95 g/mol
  • Hydrogen Bond Donor Count : 1
  • Hydrogen Bond Acceptor Count : 5
  • Rotatable Bond Count : 4
  • Topological Polar Surface Area : 63.5 Ų

This structure is crucial for its interaction with various biological targets, including neurotransmitter receptors.

Phenothiazine derivatives are primarily known for their antagonistic effects on dopamine D2 receptors, which play a significant role in the treatment of psychiatric disorders such as schizophrenia. The specific compound under discussion also exhibits:

  • Cholinergic Activity : Modulates cholinesterase activity, which is vital for neurotransmitter regulation in the central nervous system .
  • Anticancer Properties : Recent studies have shown that certain phenothiazine derivatives can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including cell cycle arrest and modulation of signaling pathways .

Case Studies and Research Findings

  • In Vitro Studies : A study demonstrated that phenothiazine derivatives exhibited significant cytotoxic effects on liver cancer cell lines while maintaining low toxicity in zebrafish models. This suggests a promising therapeutic index for potential anticancer applications .
  • Cholinesterase Modulation : Research indicated that the compound significantly increased cholinesterase activity in a dose-dependent manner, which could be beneficial in treating conditions characterized by cholinergic deficits .
  • Neuropharmacological Effects : In animal models, the compound has shown efficacy in reducing symptoms associated with anxiety and psychosis, likely due to its dopaminergic and serotonergic modulation .

Comparative Biological Activity Table

Activity TypeCompoundEffectReference
CytotoxicityPhenothiazine DerivativeInduces apoptosis in cancer cells
Cholinesterase Modulation2-ChlorophenothiazineIncreases cholinesterase activity
Antipsychotic EffectsChlorpromazineReduces anxiety and psychosis symptoms

Properties

Molecular Formula

C26H37ClN4O5S2

Molecular Weight

585.2 g/mol

IUPAC Name

2-[4-[3-(2-chlorophenothiazin-10-yl)propyl]piperazin-1-yl]ethyl 4-aminobutanoate;methanesulfonic acid

InChI

InChI=1S/C25H33ClN4O2S.CH4O3S/c26-20-8-9-24-22(19-20)30(21-5-1-2-6-23(21)33-24)12-4-11-28-13-15-29(16-14-28)17-18-32-25(31)7-3-10-27;1-5(2,3)4/h1-2,5-6,8-9,19H,3-4,7,10-18,27H2;1H3,(H,2,3,4)

InChI Key

LOSZUFJASRVQGR-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)O.C1CN(CCN1CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl)CCOC(=O)CCCN

Origin of Product

United States

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